molecular formula C12H15ClN2O2 B226658 2-chloro-N-(4-morpholinylmethyl)benzamide

2-chloro-N-(4-morpholinylmethyl)benzamide

Numéro de catalogue B226658
Poids moléculaire: 254.71 g/mol
Clé InChI: YZQXOOPOVKUCQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

2-chloro-N-(4-morpholinylmethyl)benzamide binds irreversibly to the active site of BTK, inhibiting its activity and downstream signaling pathways. This results in decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
2-chloro-N-(4-morpholinylmethyl)benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In preclinical models, 2-chloro-N-(4-morpholinylmethyl)benzamide has also been shown to inhibit tumor growth and enhance the efficacy of other anti-cancer agents. 2-chloro-N-(4-morpholinylmethyl)benzamide has a favorable safety profile and has been well-tolerated in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

2-chloro-N-(4-morpholinylmethyl)benzamide has several advantages for use in laboratory experiments, including its specificity for BTK and its favorable safety profile. However, 2-chloro-N-(4-morpholinylmethyl)benzamide may have limitations in certain experimental settings, such as in vivo studies where the pharmacokinetics and pharmacodynamics of the compound may need to be further characterized.

Orientations Futures

There are several potential future directions for the development of 2-chloro-N-(4-morpholinylmethyl)benzamide and other BTK inhibitors. These include the evaluation of 2-chloro-N-(4-morpholinylmethyl)benzamide in combination with other agents for the treatment of B-cell malignancies, the development of novel BTK inhibitors with improved pharmacokinetic properties, and the investigation of BTK inhibition in other disease settings such as autoimmune disorders and inflammatory diseases.
In conclusion, 2-chloro-N-(4-morpholinylmethyl)benzamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to fully characterize the potential of 2-chloro-N-(4-morpholinylmethyl)benzamide and other BTK inhibitors for the treatment of cancer and other diseases.

Méthodes De Synthèse

2-chloro-N-(4-morpholinylmethyl)benzamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-morpholinomethylamine in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography to obtain pure 2-chloro-N-(4-morpholinylmethyl)benzamide.

Applications De Recherche Scientifique

2-chloro-N-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(4-morpholinylmethyl)benzamide has been shown to inhibit BTK activity, leading to decreased proliferation and survival of B-cells. 2-chloro-N-(4-morpholinylmethyl)benzamide has also shown synergistic effects when combined with other agents such as venetoclax, rituximab, and lenalidomide.

Propriétés

Nom du produit

2-chloro-N-(4-morpholinylmethyl)benzamide

Formule moléculaire

C12H15ClN2O2

Poids moléculaire

254.71 g/mol

Nom IUPAC

2-chloro-N-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C12H15ClN2O2/c13-11-4-2-1-3-10(11)12(16)14-9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)

Clé InChI

YZQXOOPOVKUCQS-UHFFFAOYSA-N

SMILES

C1COCCN1CNC(=O)C2=CC=CC=C2Cl

SMILES canonique

C1COCCN1CNC(=O)C2=CC=CC=C2Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.